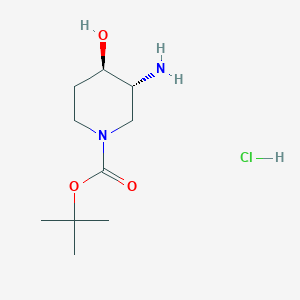

(3R,4R)-rel-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNDPMQUQHWZIB-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Stereoselective Reduction

Method Overview :

The tert-butyl carbamate (Boc) group is introduced to protect the piperidine nitrogen, followed by stereoselective reduction of a ketone precursor to install the 3-amino-4-hydroxy configuration.

Procedure :

-

Starting Material : 1-Boc-3-piperidinone (CAS: 98977-36-7).

-

Asymmetric Reduction :

-

Hydrochloride Salt Formation :

Key Data :

| Step | Reagents/Conditions | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, rt | 95% | N/A |

| Enzymatic Reduction | KRED, NADPH, glucose, 50°C | 98% | >19:1 (trans:cis) |

| Salt Formation | HCl/EtOAc, 0°C | 90% | N/A |

Advantages : High stereoselectivity, scalable enzymatic process.

Phosphite-Driven Cyclodehydration

Method Overview :

Triethylphosphite replaces triphenylphosphine in a Mitsunobu-like cyclization to form the piperidine ring while avoiding challenging triphenylphosphine oxide removal.

Procedure :

-

Precursor : N-Boc-3-azido-4-hydroxypiperidine.

-

Cyclization :

-

Acid Hydrolysis :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Temperature | 80°C |

| Yield | 85% |

| Purity (HPLC) | >97% |

Advantages : Simplified workup due to water-soluble triethylphosphate byproduct.

Resolution of Racemic Mixtures

Method Overview :

Racemic tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate is resolved using chiral acids or enzymes.

Procedure :

-

Racemate Synthesis :

-

Chiral Resolution :

-

Hydrochloride Formation :

Key Data :

| Step | Conditions | Yield | ee |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂, MeOH, 50 psi | 92% | N/A |

| Resolution | L-Tartaric acid, EtOH | 40% | >99% |

Limitations : Low resolution yield necessitates recycling of undesired enantiomer.

Comparative Analysis of Methods

| Method | Scalability | Cost | Stereoselectivity | Environmental Impact |

|---|---|---|---|---|

| Enzymatic Reduction | High | $$$ | >99% ee | Low (aqueous conditions) |

| Phosphite Cyclization | Moderate | $$ | >19:1 dr | Moderate |

| Chiral Resolution | Low | $$$$ | >99% ee | High (solvent waste) |

Recommendations :

-

Industrial Scale : Enzymatic reduction offers optimal balance of yield and sustainability.

-

Lab Scale : Phosphite-driven cyclization avoids cumbersome purification.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.

Scientific Research Applications

Neurological Applications

Research indicates that (3R,4R)-rel-tert-Butyl 3-amino-4-hydroxypiperidine derivatives exhibit significant potential in treating neurological disorders. The compound's structural similarity to known neurotransmitters suggests it may interact with various receptors in the central nervous system (CNS). For instance, studies have shown that similar piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Antidepressant Activity

Recent investigations into the antidepressant effects of piperidine derivatives have highlighted the role of (3R,4R)-rel-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride. In animal models, compounds with similar structures have demonstrated efficacy in increasing serotonin levels, thereby alleviating symptoms of depression .

Building Block for Pharmaceutical Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex pharmaceutical agents. Its functional groups allow for various chemical modifications, enabling chemists to create diverse derivatives tailored for specific biological activities .

Synthesis of Piperidine Derivatives

This compound can be utilized in the synthesis of other piperidine derivatives that may possess enhanced pharmacological properties. This aspect is crucial for drug discovery and development processes where structural modifications are essential for optimizing efficacy and reducing side effects .

Case Study: Antidepressant Development

A study published in a peer-reviewed journal explored the antidepressant potential of (3R,4R)-rel-tert-Butyl 3-amino-4-hydroxypiperidine derivatives. The researchers synthesized various analogs and evaluated their effects on serotonin reuptake inhibition. Results indicated that certain analogs exhibited promising antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) in rodent models .

Case Study: Neuroprotective Effects

Another study investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines subjected to oxidative stress. The findings suggested that (3R,4R)-rel-tert-Butyl 3-amino-4-hydroxypiperidine derivatives could significantly reduce cell death and promote neuronal survival through antioxidant mechanisms .

Mechanism of Action

The mechanism of action of (3R,4R)-rel-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, stereochemistry, and functional groups. Key examples include:

Table 1: Structural and Physicochemical Comparison

Stereochemical and Crystallographic Considerations

- Relative vs. Absolute Configuration: The "rel" designation in the target compound indicates relative stereochemistry, which may simplify synthesis but reduce specificity in biological activity compared to enantiopure analogs like (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS 1171125-92-0) .

- Crystal Stability : Hydrogen bonding between -OH/-NH₂ groups and adjacent moieties (e.g., methoxy in ) influences crystallinity and purification efficiency. The hydrochloride salt form of the target compound likely improves crystal packing .

Hazard Profiles and Handling

- Target Compound: No specific GHS hazards are reported, suggesting safer handling compared to analogs like (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5), which requires respiratory and dermal protection due to acute toxicity and irritation risks .

- Pyridinyl Derivative (CAS 1707580-61-7): Classified as non-hazardous, similar to the target compound, but its light yellow solid form may indicate sensitivity to oxidation .

Biological Activity

The compound (3R,4R)-rel-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride , with the CAS number 1007596-95-3 , is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- IUPAC Name : tert-butyl rel-(3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate

- Purity : 97% .

The biological activity of (3R,4R)-rel-tert-butyl 3-amino-4-hydroxypiperidine derivatives is primarily attributed to their interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways.

- Kinase Inhibition : Research indicates that piperidine derivatives can act as inhibitors of certain kinases, which are crucial in cancer progression. For instance, compounds in this class have shown potential to inhibit mTOR signaling pathways, which are often dysregulated in tumors .

- Cytotoxicity : In vitro studies have demonstrated that (3R,4R)-rel-tert-butyl 3-amino-4-hydroxypiperidine derivatives exhibit cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key biological activities and properties of (3R,4R)-rel-tert-butyl 3-amino-4-hydroxypiperidine derivatives:

Case Studies

- Study on Cytotoxicity : A study published in MDPI highlighted a derivative of this compound that showed significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. The compound's three-dimensional structure was crucial for its binding affinity to target proteins, enhancing its anticancer potential .

- Inhibition of mTOR Pathway : Another investigation focused on the inhibition of the mTOR pathway by piperidine derivatives, demonstrating that these compounds can effectively suppress tumor growth in preclinical models. The results indicated a promising avenue for developing new cancer therapeutics based on this scaffold .

Q & A

Q. What are the key considerations for synthesizing (3R,4R)-rel-tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride in a laboratory setting?

Methodological Answer: Synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and stereochemical control. For example:

- Step 1 : Use hydrogen chloride in 1,4-dioxane at 20–50°C for Boc deprotection (common in piperidine derivatives) .

- Step 2 : Employ palladium catalysts (e.g., Pd(OAc)₂) with tert-butyl XPhos ligand in inert atmospheres for coupling reactions .

- Step 3 : Optimize reaction times (e.g., 72 hours for acetonitrile-mediated steps) and monitor intermediates via TLC or HPLC .

- Final Step : Crystallize the hydrochloride salt using aqueous HCl and verify purity (>98%) via HPLC and ¹H NMR .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Storage : Keep in sealed, moisture-proof containers at 2–8°C, away from heat sources (P210 precaution) .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation (H301/H313/H333 hazards) .

- Disposal : Follow hazardous waste protocols (e.g., incineration via licensed facilities) .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

Methodological Answer:

- HPLC : Assess purity (>98%) using C18 columns and UV detection at 206 nm .

- ¹H/¹³C NMR : Confirm stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons) .

- LC/MS : Verify molecular ion peaks (e.g., [M+H]+) and rule out byproducts .

- Melting Point : Validate consistency with literature (e.g., 175–177°C for analogous piperidine HCl salts) .

Advanced Research Questions

Q. How can researchers optimize the stereochemical purity of the compound during synthesis?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., Pd with chiral ligands) to favor (3R,4R) configuration .

- Chiral HPLC : Separate diastereomers using columns like Chiralpak IA/IB and adjust mobile phases (hexane:isopropanol gradients) .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in polar solvents (e.g., ethanol/water mixtures) .

Q. What strategies are effective in resolving contradictions between reported toxicity data and missing ecological impact information?

Methodological Answer:

- Tiered Testing : If acute oral toxicity (Category 4 ) conflicts with "no known hazard" claims , conduct in vitro assays (e.g., Ames test for mutagenicity) and zebrafish embryo toxicity studies.

- Read-Across Analysis : Use data from structurally similar compounds (e.g., piperidine derivatives with known ecotoxicity) to infer risks .

- Computational Modeling : Apply QSAR tools to predict biodegradability and bioaccumulation potential if experimental data are absent .

Q. How should discrepancies in reaction yields be investigated when scaling up the synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates and optimize stoichiometry .

- Kinetic Studies : Identify rate-limiting steps (e.g., sluggish Boc deprotection) via variable-temperature NMR .

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratios) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.